![molecular formula C32H62O2 B14003966 1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane CAS No. 6938-67-6](/img/structure/B14003966.png)
1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is a chemical compound with the molecular formula C32H62O2 and a molecular weight of 478.8335 g/mol . It is characterized by the presence of two cyclohexane rings connected by an icosane chain through oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane typically involves the reaction of icosane-1,20-diol with cyclohexanol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study ether linkages and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ether linkages can undergo metabolic transformations, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Hexadecane-1,16-diylbis(oxy)]dicyclohexane
- 1,1’-[Octadecane-1,18-diylbis(oxy)]dicyclohexane
- 1,1’-[Dodecane-1,12-diylbis(oxy)]dicyclohexane
Uniqueness
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is unique due to its longer icosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules.
Propiedades
Número CAS |
6938-67-6 |
|---|---|
Fórmula molecular |
C32H62O2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
20-cyclohexyloxyicosoxycyclohexane |
InChI |
InChI=1S/C32H62O2/c1(3-5-7-9-11-13-15-23-29-33-31-25-19-17-20-26-31)2-4-6-8-10-12-14-16-24-30-34-32-27-21-18-22-28-32/h31-32H,1-30H2 |
Clave InChI |
CUIWJFPMXYVLEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCCCCCCCCCCCCCCCCCCCCOC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


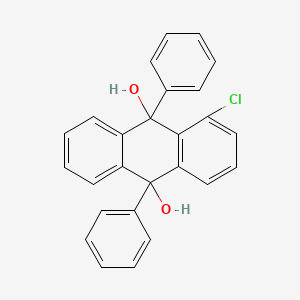
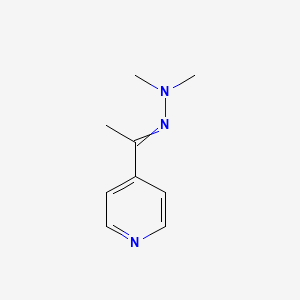
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
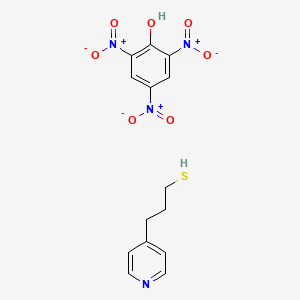
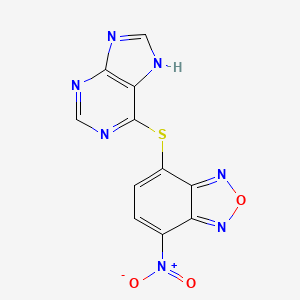
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
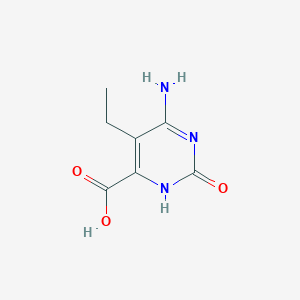
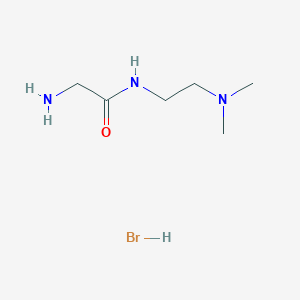
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
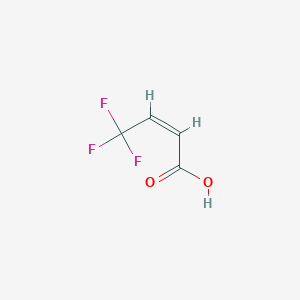
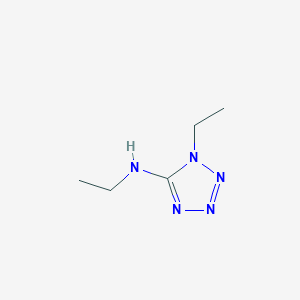
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
